

(S,S)-Chiraphite: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry

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Compound of Interest		
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Introduction

(S,S)-Chiraphite, systematically known as (2S,3S)-(-)-Bis(diphenylphosphino)butane and commonly referred to as (S,S)-Chiraphos, is a chiral diphosphine ligand of significant importance in the field of asymmetric catalysis. Its C₂-symmetric backbone and the stereogenic centers on the butane backbone are key to its efficacy in inducing high enantioselectivity in a variety of metal-catalyzed reactions. This technical guide provides an in-depth analysis of the molecular structure, stereochemistry, and key experimental data of (S,S)-Chiraphos.

Molecular Structure and Stereochemistry

The fundamental structure of (S,S)-Chiraphos consists of a butane backbone with diphenylphosphino groups attached to the C2 and C3 carbons. The stereochemistry at these two chiral centers is designated as 'S' in accordance with the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the bulky phenyl groups on the phosphorus atoms creates a chiral environment around the metal center to which it coordinates, enabling the differentiation between enantiotopic faces of a prochiral substrate.

The IUPAC name for this ligand is [(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane. The C₂ symmetry of the molecule is a crucial feature, simplifying NMR



spectra and often leading to higher enantioselectivities in catalysis compared to non-symmetric ligands.

Caption: 2D representation of (S,S)-Chiraphos highlighting the stereocenters.

Quantitative Structural Data

Precise bond lengths and angles for (S,S)-Chiraphos have been determined through X-ray crystallography, typically on its metal complexes. The data presented below is derived from the crystal structure of a rhodium complex of (S,S)-Chiraphos, which provides insight into the ligand's conformation upon coordination.[1]



Parameter	Value (Å or °)	
Bond Lengths		
P1 - C2	1.86	
P2 - C3	1.87	
C2 - C3	1.54	
C1 - C2	1.53	
C3 - C4	1.52	
P - C(phenyl) (avg.)	1.83	
Bond Angles		
P1 - C2 - C3	111.5	
P2 - C3 - C2	112.1	
C1 - C2 - C3	110.8	
C2 - C3 - C4	111.2	
C(phenyl) - P - C(phenyl) (avg.)	102.5	
C2 - P1 - C(phenyl) (avg.)	105.3	
C3 - P2 - C(phenyl) (avg.)	104.8	
Torsion Angles		
P1 - C2 - C3 - P2	-55.2	
C1 - C2 - C3 - C4	175.3	

Note: The structural parameters are from a rhodium complex and may vary slightly in the free ligand.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of (S,S)-Chiraphos.



¹H NMR Spectroscopy

The proton NMR spectrum of the free (S,S)-Chiraphos ligand in CDCl₃ typically shows a complex multiplet for the aromatic protons in the range of δ 7.0-7.5 ppm. The methine protons on the butane backbone appear as a multiplet, and the methyl protons give rise to a doublet of doublets due to coupling with both the vicinal methine proton and the phosphorus atom.

³¹P NMR Spectroscopy

The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands. For the free (S,S)-Chiraphos ligand in a suitable solvent like CDCl₃, a single sharp resonance is expected, reflecting the C_2 symmetry of the molecule. Upon coordination to a metal center, this chemical shift will change significantly, and coupling to the metal nucleus (if NMR active) may be observed. The ³¹P NMR spectrum of a rhodium complex of (S,S)-Chiraphos in a 2:1 CH_2Cl_2/C_6D_6 solution shows a doublet at δ 60.6 ppm with a rhodium-phosphorus coupling constant (JRh-P) of 130.8 Hz.[1]

Experimental ProtocolsSynthesis of (S,S)-Chiraphos

The synthesis of (S,S)-Chiraphos is a well-established procedure, originally reported by Fryzuk and Bosnich in 1977, starting from the readily available chiral pool material, (S,S)-tartaric acid. [2] The key steps are outlined below.

Workflow for the Synthesis of (S,S)-Chiraphos

Caption: Synthetic pathway to (S,S)-Chiraphos.

Detailed Methodology:

- Preparation of (S,S)-2,3-Butanediol: (S,S)-Tartaric acid is reduced to the corresponding diol.
 This can be achieved using various reducing agents, with borane-tetrahydrofuran complex being a common choice. The reaction is typically carried out in an inert atmosphere and the product is purified by distillation.
- Preparation of (S,S)-2,3-Butanediol ditosylate: The chiral diol is then converted to its ditosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such



as pyridine. This reaction is usually performed at low temperatures to avoid side reactions. The ditosylate is a key intermediate as the tosyl groups are excellent leaving groups for the subsequent nucleophilic substitution.

- Preparation of Lithium Diphenylphosphide: In a separate flask, lithium diphenylphosphide is prepared by the reaction of triphenylphosphine with lithium metal in a solvent like tetrahydrofuran (THF) under an inert atmosphere. Alternatively, it can be generated by the deprotonation of diphenylphosphine with a strong base such as n-butyllithium.
- Synthesis of (S,S)-Chiraphos: The (S,S)-2,3-butanediol ditosylate is then treated with a solution of lithium diphenylphosphide. The diphenylphosphide anion acts as a nucleophile, displacing the two tosylate groups in an SN2 reaction to form the desired (S,S)-Chiraphos. The reaction is typically carried out in THF at low temperatures and then allowed to warm to room temperature. The product is isolated by extraction and purified by crystallization.

Conclusion

(S,S)-Chiraphos is a cornerstone chiral ligand in asymmetric catalysis, valued for its well-defined structure, C₂ symmetry, and the robust stereochemical control it imparts in a wide array of chemical transformations. This guide has provided a detailed overview of its molecular structure, stereochemistry, quantitative structural data derived from crystallographic studies, and a summary of its synthesis and spectroscopic characterization. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize or plan to explore the applications of this powerful catalytic tool.

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